molecular formula C21H27Cl4N3O B094915 Acridine mustard CAS No. 146-59-8

Acridine mustard

Cat. No. B094915
CAS RN: 146-59-8
M. Wt: 479.3 g/mol
InChI Key: PWGOWIIEVDAYTC-UHFFFAOYSA-N
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Description

Acridine mustard, also known as ICR-170, is a member of acridines . It appears as a yellow crystalline or chunky solid . It has a role as an intercalator and contains a N-(2-chloroethyl)-N’-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine .


Molecular Structure Analysis

The molecular formula of Acridine mustard is C21H27Cl4N3O . The IUPAC name is N’-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N’-ethylpropane-1,3-diamine;dihydrochloride . The molecular weight is 479.3 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Acridine mustard are not available, acridine derivatives have been found to show diverse applications ranging from DNA intercalators, endonuclease mimics, ratiometric selective ion sensors, and P-glycoprotein inhibitors in countering the multi-drug resistance, enzyme inhibitors, and reversals of neurodegenerative disorders .

Scientific Research Applications

  • Anticancer Properties : Acridine derivatives, including acridine mustard, have been identified as potent anticancer agents. They act primarily by intercalating within DNA, interfering with cellular machinery, and targeting biological processes such as topoisomerases I and II, telomerase/telomere, and protein kinases. Acridine's DNA-affinic property also aids in drug vectorization into cell nuclei, with applications in hypoxia-selective treatment and N-mustard derived conjugates (Belmont et al., 2007).

  • DNA Interaction and Mutagenesis : Acridine mustards, like ICR acridine half-mustard compounds, have shown significant effects in mutagenesis and cell survival, particularly in the context of haploid and diploid cell cultures. This highlights the compound's impact on genetic and epigenetic changes (Mezger-Freed, 1974).

  • DNA Cross-Linking and Chain Length Effects : Acridine-linked aniline mustards have been studied for their DNA cross-linking ability and in vitro cytotoxicity. The length of the linker chain between the acridine and mustard moieties affects the DNA alkylation and, consequently, the antitumor activity (Valu et al., 1990).

  • Heterochromatin Recognition : Certain acridine derivatives, including Quinacrine dihydrochloride and its mustard, are used as chromosome markers and in the study of euchromatin and heterochromatin differentiation (Vosa, 1970).

  • Potent Antitumor Activity : Studies have demonstrated the potent antitumor activity of 9-anilinoacridines and acridines bearing an alkylating N-mustard residue. These compounds are effective against human leukemia and various solid tumors, showcasing their potential as therapeutic agents in cancer treatment (Su et al., 2006).

  • Induction of Multilocus Deletions : The mutagenic effects of acridine mustard ICR-170 on Neurospora have been examined, revealing its propensity to cause intragenic mutations and multilocus deletions, further underscoring its genetic impact (de Serres & Brockman, 1968).

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOWIIEVDAYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H25Cl2N3O.2ClH, C21H27Cl4N3O
Record name ICR 170
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DSSTOX Substance ID

DTXSID8073893
Record name 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride
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Molecular Weight

479.3 g/mol
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Physical Description

Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO]
Record name ICR 170
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Record name Acridine mustard
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Product Name

Acridine mustard

CAS RN

146-59-8
Record name ICR 170
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Record name Acridine mustard
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Record name 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride
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Record name 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride
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Record name ACRIDINE MUSTARD
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Melting Point

464 to 465 °F (decomposes) (NTP, 1992)
Record name ICR 170
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
HV Malling - … Research/Fundamental and Molecular Mechanisms of …, 1967 - Elsevier
… deletions i~z Neurospora by the acridine mustard (ICR-Jc7o). Although acridine cannot produce mutations in Neu- rospora in the dark, the acridine mustard is a very efficient mutagen in …
Number of citations: 82 www.sciencedirect.com
TJ Boritzki, BD Palmer, JM Coddington… - Chemical research in …, 1994 - ACS Publications
… This selectivity for adenine N1 alkylation is suggested to result from a preference for the acridine mustard side chain of these compounds to projectinto the major groove following …
Number of citations: 19 pubs.acs.org
DJ Brusick - … Research/Fundamental and Molecular Mechanisms of …, 1969 - Elsevier
… The acridine mustard, ICR-I7O, is one of a series of compounds synthesized and studied by … Furthermore, a recent paper shows that the acridine mustard, ICR-I9I, induces and reverts …
Number of citations: 23 www.sciencedirect.com
T Boritzki - 1993 - researchspace.auckland.ac.nz
… The rate of DNA cross-link formation was measured for the O-linked acridine mustard (-(CH2)5-) 2a and found to be about half the rate of monoadduct formation. A second computer …
Number of citations: 1 researchspace.auckland.ac.nz
FE Ahmed, RB Setlow - Chemico-Biological Interactions, 1980 - Elsevier
Excision repair was measured in normal human and xeroderma pigmentosum group C fibroblasts treated with ultraviolet radiation and the carcinogens acridine mustard (ICR-170) or 4-…
Number of citations: 20 www.sciencedirect.com
RC Woodruff, RM Gander - Mutation Research/Fundamental and Molecular …, 1974 - Elsevier
… This criterion has been used in analyzing the mutagenetic mechanism of a number of chemicals including the monofunctional acridine mustard ICR-I70. The antineoplastic 12 …
Number of citations: 8 www.sciencedirect.com
L Mezger-Freed - Proceedings of the National Academy of …, 1974 - National Acad Sciences
… However, studies of the effect of clonal origin and cell culture conditions on the reactions of cells to treatment by the ICR acridine mustard compounds indicate that they have effects in …
Number of citations: 8 www.pnas.org
EL Ivanov, SV Kovaltzova, GV Kassinova… - Mutation Research …, 1986 - Elsevier
… We used a sample of the bifunctional acridinemustard (2-methoxy-6-chloro-9-amino-N-[3-aminopropyl]-N-bis(2-chloroethyl)acridine) synthesized by Dr. GN Bondarev. Mutation …
Number of citations: 8 www.sciencedirect.com
FJ De Serres, HE Brockman - Genetics, 1968 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Terminology: In this paper, a heterokaryon with two kinds of genetically different nuclei is referred to as a dikaryon, and triknryon is used to refer to a …
Number of citations: 25 www.ncbi.nlm.nih.gov
T Nakamura, K Amanuma, Y Aoki - Mutation Research/Fundamental and …, 2005 - Elsevier
To determine whether frameshift mutations can be detected in rpsL transgenic zebrafish (Brachydanio rerio), embryos, and adult fish were treated with 6-chloro-9-[3-(2-chloroethylamino)…
Number of citations: 6 www.sciencedirect.com

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